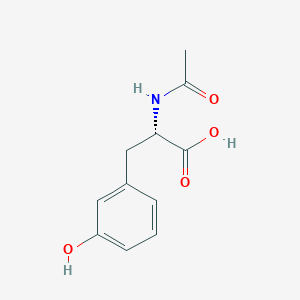

N-acetyl-3-hydroxy-L-phenylalanine

Vue d'ensemble

Description

N-acetyl-3-hydroxy-L-phenylalanine is a derivative of the amino acid phenylalanine It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the phenyl ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-3-hydroxy-L-phenylalanine typically involves the acetylation of 3-hydroxy-L-phenylalanine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent the degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions: N-acetyl-3-hydroxy-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an amine.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

Oxidation: Formation of 3-oxo-L-phenylalanine derivatives.

Reduction: Formation of N-ethyl-3-hydroxy-L-phenylalanine.

Substitution: Formation of 3-chloro-L-phenylalanine derivatives.

Applications De Recherche Scientifique

Biochemical Applications

1.1. Enzyme Engineering and Protein Modification

NAc-3-OH-Phe is utilized in enzyme engineering to enhance the stability and activity of proteins. The incorporation of unnatural amino acids (UAAs) like NAc-3-OH-Phe allows for the development of proteins with tailored properties, which can be crucial for biocatalysis and drug discovery. For instance, studies have shown that UAAs can be incorporated into proteins to create biocatalysts with improved catalytic efficiency and substrate specificity .

1.2. Genetic Code Expansion

The compound is significant in genetic code expansion techniques, where it serves as a building block for synthesizing non-standard amino acids (nsAAs). These nsAAs enable the production of proteins with novel functionalities, which are particularly useful in therapeutic applications, such as antibody-drug conjugates and imaging probes .

Pharmaceutical Applications

2.1. Drug Development

NAc-3-OH-Phe has potential applications in drug development due to its structural similarity to phenylalanine, which is involved in various metabolic pathways. Its derivatives are being explored for their roles in synthesizing pharmaceuticals, including antidepressants and other therapeutic agents . The ability to modify its structure opens avenues for creating compounds with enhanced bioactivity.

2.2. Antidepressant Properties

Research indicates that N-acetyl-L-phenylalanine (a related compound) has been approved for use as an antidepressant, suggesting that NAc-3-OH-Phe may share similar therapeutic properties due to its structural attributes . This aspect warrants further investigation into its pharmacological effects.

Material Science Applications

3.1. Synthesis of Biomaterials

NAc-3-OH-Phe can be used in the synthesis of stimuli-responsive materials. Its incorporation into polymer matrices enhances the mechanical properties and responsiveness to environmental changes, making it suitable for applications in smart materials and drug delivery systems .

3.2. Development of Functional Materials

The compound's unique chemical structure allows for modifications that can lead to the creation of functional materials with specific properties, such as enhanced thermal stability or bioactivity. This versatility is advantageous in creating materials for biomedical applications, including tissue engineering scaffolds .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-acetyl-3-hydroxy-L-phenylalanine involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

N-acetyl-3-hydroxy-L-phenylalanine can be compared with other similar compounds such as:

N-acetyl-L-phenylalanine: Lacks the hydroxyl group on the phenyl ring, making it less reactive in certain chemical reactions.

3-hydroxy-L-phenylalanine: Lacks the acetyl group, which affects its solubility and reactivity.

N-acetyl-L-tyrosine: Contains an additional hydroxyl group on the phenyl ring, leading to different biological activities.

Activité Biologique

N-acetyl-3-hydroxy-L-phenylalanine (NAHPA) is an amino acid derivative that has garnered attention for its potential biological activities, particularly in relation to metabolic pathways and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is synthesized from L-phenylalanine and acetyl-CoA through the action of phenylalanine N-acetyltransferase. This compound belongs to the class of N-acyl-alpha amino acids, which are known to participate in various physiological processes, including neurotransmitter synthesis and metabolic regulation .

The biological activity of NAHPA is primarily linked to its modulation of metabolic pathways associated with phenylalanine and tyrosine metabolism. Key mechanisms include:

- Interaction with Enzymes : NAHPA interacts with enzymes involved in amino acid metabolism, potentially influencing the production of neurotransmitters such as dopamine and norepinephrine.

- Influence on Neurotransmission : By modulating metabolic pathways, NAHPA may affect neurotransmitter levels, which can have implications for mood regulation and cognitive function .

1. Anti-inflammatory Properties

Research indicates that NAHPA may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions characterized by chronic inflammation.

2. Neuroprotective Effects

NAHPA has been studied for its neuroprotective properties. It may help stabilize dopamine levels in the brain, which is crucial for maintaining cognitive functions and emotional balance. This effect is particularly relevant in conditions such as Parkinson's disease and depression .

3. Potential as a Biomarker

Due to its role in metabolic pathways, NAHPA may serve as a biomarker for certain diseases, including metabolic disorders like phenylketonuria (PKU). Elevated levels of NAHPA have been observed in individuals with PKU, suggesting its utility in clinical diagnostics .

Case Studies and Experimental Data

A variety of studies have investigated the biological activity of NAHPA:

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAKBHDGWJUAPT-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80731860 | |

| Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64325-07-1 | |

| Record name | N-Acetyl-3-hydroxy-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80731860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.